molecular formula C14H11N3O2S B2470435 N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1798538-78-9

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2470435
CAS No.: 1798538-78-9
M. Wt: 285.32
InChI Key: IBERAHYEYMMTSW-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that contains both thiazole and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with substituted benzoic acids to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various amine derivatives .

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. It may inhibit specific enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is unique due to the presence of both thiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-7-16-14(20-9)17-12(18)13-15-8-11(19-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBERAHYEYMMTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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